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Compound of Interest

Compound Name: Gabapentin Enacarbil

Cat. No.: B1674306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical

properties, and mechanism of action of gabapentin enacarbil, a prodrug of gabapentin. The

information is curated for professionals in pharmaceutical research and development, with a

focus on quantitative data, experimental methodologies, and the underlying biochemical

pathways.

Introduction
Gabapentin enacarbil is an anticonvulsant and analgesic agent belonging to the

gabapentinoid class.[1] It is a prodrug of gabapentin, specifically designed to overcome the

pharmacokinetic limitations of the parent drug, such as saturable absorption and a short half-

life.[2][3] By leveraging high-capacity nutrient transporters in the gastrointestinal tract,

gabapentin enacarbil provides more predictable, dose-proportional exposure to gabapentin,

enhancing its therapeutic efficacy for conditions like restless legs syndrome (RLS) and

postherpetic neuralgia (PHN).[4][5] Marketed under brand names including Horizant® and

Regnite®, it represents a significant advancement in delivering gabapentin with improved

bioavailability.[1][4]
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Gabapentin enacarbil is chemically described as a carbamate ester derivative of gabapentin.

[4] The structure incorporates a 1-(isobutyryloxy)ethoxycarbonyl moiety attached to the

aminomethyl group of gabapentin, a modification that renders it a substrate for active transport

mechanisms in the intestine.[4]

Table 1: Molecular Identifiers for Gabapentin Enacarbil

Identifier Value Source(s)

IUPAC Name

2-[1-[[1-(2-

methylpropanoyloxy)ethoxycar

bonylamino]methyl]cyclohexyl]

acetic acid

[4]

Chemical Formula C₁₆H₂₇NO₆ [6]

Molecular Weight 329.39 g/mol [4]

CAS Number 478296-72-9 [6]

SMILES
CC(C)C(=O)OC(C)OC(=O)NC

C1(CCCCC1)CC(=O)O
[1]

InChIKey
TZDUHAJSIBHXDL-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physicochemical properties of gabapentin enacarbil are critical to its function as an orally

administered prodrug. These characteristics influence its stability, solubility, and permeability.

Table 2: Physicochemical Data for Gabapentin Enacarbil
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Property Value Source(s)

Appearance Solid powder [7]

Melting Point Onset of about 64-65°C [2][4]

Water Solubility 0.5 mg/mL [4]

Solubility in DMSO ≥ 100 mg/mL [8]

pKa 5.0 [4]

logP (ALOGPS) 2.45 [6]

Mechanism of Action and Metabolic Pathway
The therapeutic effects of gabapentin enacarbil are attributable to its active metabolite,

gabapentin.[2] The prodrug itself has a distinct mechanism of absorption and conversion that

differentiates it from its parent compound.

4.1 Absorption via Nutrient Transporters Unlike gabapentin, whose absorption is limited by a

low-capacity L-type amino acid transporter primarily in the upper small intestine, gabapentin
enacarbil was designed to be a substrate for high-capacity nutrient transporters.[3][9] Its

absorption is mediated by the monocarboxylate transporter 1 (MCT-1) and the sodium-

dependent multivitamin transporter (SMVT), which are expressed throughout the intestinal

tract.[2][3] This active transport mechanism allows for more efficient, dose-proportional

absorption and bypasses the saturation issues seen with gabapentin.[10][11]

4.2 Enzymatic Conversion Following absorption into the enterocytes, gabapentin enacarbil
undergoes rapid and extensive hydrolysis by non-specific carboxylesterases present in the

intestinal cells and, to a lesser extent, the liver.[10][12] This enzymatic cleavage is highly

efficient, releasing the active gabapentin molecule into systemic circulation.[9] The

concentration of intact prodrug in the blood is typically low and transient, constituting less than

2% of the corresponding gabapentin levels.[9][12] The hydrolysis also yields isobutyric acid,

acetaldehyde, and carbon dioxide as byproducts.

4.3 Gabapentin's Mechanism of Action Once released, gabapentin exerts its therapeutic

effects. While it is a structural analog of the neurotransmitter gamma-aminobutyric acid
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(GABA), it does not have direct GABA-mimetic action.[13] The primary mechanism involves

high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels in

the central nervous system.[10][14] This interaction is believed to reduce the release of

excitatory neurotransmitters, thereby diminishing the hyperexcitability of neural circuits

associated with neuropathic pain and other targeted conditions.[10]
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Metabolic pathway of gabapentin enacarbil.

Experimental Protocols
The characterization of gabapentin enacarbil involves several key experimental assays to

determine its stability, permeability, and conversion kinetics. The following are summaries of

methodologies typically employed in pharmaceutical development.

5.1 Chemical Stability Assay To assess the stability of gabapentin enacarbil at physiological

pH, an in vitro incubation study is performed.

Objective: Determine the chemical stability of the prodrug in the absence of enzymatic

activity.

Methodology:
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Gabapentin enacarbil is incubated in a series of buffers with pH values ranging from 2 to

8 at 37°C.

Aliquots are withdrawn at specified time points (e.g., 1 hour).

The concentration of the remaining intact prodrug is quantified using a validated High-

Performance Liquid Chromatography (HPLC) method with UV detection.

Stability is determined by the percentage of the prodrug recovered at the end of the

incubation period.[9]

5.2 In Vitro Enzymatic Conversion Assay This assay measures the rate at which the prodrug is

converted to gabapentin in the presence of metabolic enzymes.

Objective: Quantify the rate of hydrolysis to gabapentin in relevant biological matrices.

Methodology:

Tissue homogenates (e.g., from human intestine or liver) or cell lysates (e.g., Caco-2 cells)

are prepared and their protein content is normalized (e.g., to 1 mg protein/mL).[9]

Gabapentin enacarbil is added to the tissue preparation and incubated at 37°C.[9]

The reaction is stopped at various time points by adding a quenching solution (e.g.,

acetonitrile) to precipitate proteins.

Samples are centrifuged, and the supernatant is analyzed via LC-MS/MS to quantify the

formation of gabapentin and the disappearance of the prodrug.

The rate of conversion is calculated and often expressed as pmol of gabapentin formed

per minute per mg of protein.[9]

5.3 Intestinal Permeability (Caco-2) Assay The Caco-2 cell monolayer assay is a standard in

vitro model used to predict human intestinal drug absorption and identify substrates of efflux

transporters.

Objective: To measure the apparent permeability coefficient (Papp) of gabapentin enacarbil
and assess its potential for active transport and efflux.
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Methodology:

Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate and

cultured for approximately 21 days to form a differentiated, polarized monolayer.[15]

The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical

Resistance (TEER).[9]

For apical-to-basolateral (A→B) permeability, the drug solution is added to the apical

(donor) compartment, and buffer is added to the basolateral (receiver) compartment.

For basolateral-to-apical (B→A) permeability, the drug is added to the basolateral (donor)

compartment.

The plate is incubated at 37°C, and samples are collected from the receiver compartment

at various time points.

Drug concentration in the samples is quantified by LC-MS/MS.

The Papp value is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2

suggests the compound is a substrate for active efflux.
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Phase 1: Monolayer Preparation

Phase 2: Permeability Experiment

Phase 3: Analysis & Calculation
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Generalized workflow for a Caco-2 permeability assay.
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Conclusion
Gabapentin enacarbil represents a successful application of prodrug design to enhance the

pharmacokinetic profile of an established therapeutic agent. Its unique molecular structure

facilitates absorption via high-capacity intestinal transporters, leading to efficient and dose-

proportional delivery of gabapentin. A thorough understanding of its chemical properties,

metabolic conversion pathway, and the experimental protocols used for its characterization is

essential for the continued development and optimization of such advanced drug delivery

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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